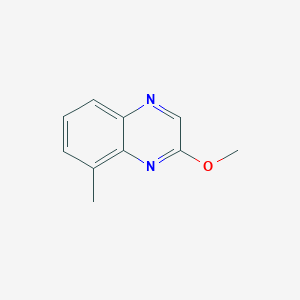

2-Methoxy-8-methylquinoxaline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-methoxy-8-methylquinoxaline |

InChI |

InChI=1S/C10H10N2O/c1-7-4-3-5-8-10(7)12-9(13-2)6-11-8/h3-6H,1-2H3 |

InChI Key |

RYWFTXZEPPKNCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)N=CC(=N2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Methoxy 8 Methylquinoxaline

Foundational Cyclocondensation Reactions for Quinoxaline (B1680401) Core Synthesis

The construction of the fundamental quinoxaline ring system is most commonly achieved through cyclocondensation reactions. These methods form the bedrock of quinoxaline synthesis and have been refined over many years to improve efficiency and yield.

The classical and most widely utilized method for synthesizing the quinoxaline core is the condensation of an aromatic 1,2-diamine (an ortho-phenylenediamine) with a 1,2-dicarbonyl compound. nih.govnih.gov This reaction, first reported independently by Körner and Hinsberg in 1884, remains a cornerstone of quinoxaline chemistry. encyclopedia.pubmtieat.orgnih.gov The reaction proceeds via a two-step acid-catalyzed mechanism involving initial Schiff base formation followed by cyclization and dehydration to yield the aromatic quinoxaline ring. researchgate.net

To synthesize the specific backbone required for 2-methoxy-8-methylquinoxaline, the reaction would utilize 3-methyl-1,2-phenylenediamine as the diamine component. The choice of the α-dicarbonyl compound determines the substitution pattern at the 2 and 3 positions of the quinoxaline ring. For instance, reaction with glyoxal (B1671930) would yield 8-methylquinoxaline, while reaction with 2-oxopropionaldehyde (methylglyoxal) would produce 2,8-dimethylquinoxaline. sapub.org

Over the decades, numerous modifications have been developed to optimize this condensation reaction, focusing on milder conditions, shorter reaction times, and higher yields. A variety of catalysts and reaction media have been successfully employed, highlighting the versatility of this foundational method. nih.govencyclopedia.pub

Below is an interactive data table summarizing various catalytic systems used for the synthesis of quinoxaline derivatives from o-phenylenediamines and 1,2-dicarbonyl compounds.

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Iodine (I₂) | DMSO | Room Temp. | 12 h | 80-90 | encyclopedia.pub |

| Zinc Triflate (Zn(OTf)₂) | Acetonitrile | Room Temp. | - | 85-91 | encyclopedia.pub |

| Hexafluoroisopropanol (HFIP) | HFIP | Room Temp. | 20 min | 95 | nih.govencyclopedia.pub |

| Bentonite K-10 Clay | Solvent-free | Room Temp. | 1 h | - | encyclopedia.pub |

| TiO₂-Pr-SO₃H | Ethanol | Room Temp. | 10 min | 95 | mdpi.commdpi.com |

| Cerium(IV) Ammonium Nitrate (CAN) | Water | Room Temp. | - | Excellent | nih.govchim.it |

This table represents a selection of modern catalytic approaches to the classical condensation reaction.

Beyond the classical condensation with α-dicarbonyls, several other strategies have been developed to construct the quinoxaline ring system. These alternative methods often utilize different starting materials or reaction pathways, expanding the synthetic toolkit available to chemists.

Key alternative strategies include:

Reaction with α-Halo Ketones: o-Phenylenediamines can react with α-halo ketones, such as phenacyl bromides, in an oxidative cyclization process to yield quinoxalines. nih.govchim.it This method avoids the need for pre-formed dicarbonyl compounds.

Metal-Catalyzed Cyclization: The reaction of ketimines with azides in the presence of a copper catalyst can produce quinoxaline derivatives. encyclopedia.pub

Oxidative Coupling with Epoxides: Bismuth-catalyzed oxidative coupling of epoxides with o-phenylenediamines provides a route to 2,3-substituted quinoxalines. sapub.org

Condensation with Alkynes and Nitro-Olefins: In the presence of a suitable catalyst like copper(II) acetate, o-phenylenediamines can undergo cyclocondensation with aromatic alkynes or nitro-olefins to form the quinoxaline core. encyclopedia.pub

These varied approaches offer flexibility in substrate scope and reaction conditions, providing multiple pathways to access the fundamental quinoxaline structure.

Targeted Synthesis of 2-Methylquinoxaline (B147225) and its Functionalized Derivatives

The synthesis of the specific target molecule, this compound, requires a more focused approach that ensures the correct placement of the methyl and methoxy (B1213986) substituents. This typically involves a multi-step sequence starting from carefully chosen precursors.

The synthesis of 2-methylquinoxaline derivatives often begins with the condensation of an appropriate o-phenylenediamine (B120857) with a precursor that installs the methyl group at the C-2 position. A common starting material for this purpose is 2-oxopropionaldehyde. sapub.org

For the synthesis of an 8-methyl substituted quinoxaline, the reaction would start with 3-methyl-1,2-phenylenediamine. Condensation with pyruvic acid, for example, leads to the formation of 3,8-dimethylquinoxalin-2(1H)-one. mdpi.com A crucial intermediate for introducing the C-2 methoxy group is a 2-chloroquinoxaline (B48734) derivative. This precursor can be prepared from a corresponding quinoxalin-2(1H)-one by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.commdpi.com Therefore, a key precursor for the final target is 2-chloro-8-methylquinoxaline (B3146961).

The introduction of the substituents at the C-2 and C-8 positions is achieved through distinct synthetic steps:

Methyl Group at C-8: The methyl group at the C-8 position is incorporated from the outset by using 3-methyl-1,2-phenylenediamine as the starting diamine. The regiochemistry of the cyclocondensation reaction directly places the methyl group at the desired position on the benzene (B151609) portion of the quinoxaline ring.

Methoxy Group at C-2: The methoxy group is typically introduced via nucleophilic aromatic substitution on a suitable precursor, most commonly a 2-chloroquinoxaline. The chlorine atom at the C-2 position is activated towards displacement by nucleophiles. Reacting 2-chloro-8-methylquinoxaline with sodium methoxide (B1231860) in a solvent like methanol (B129727) or dimethylformamide (DMF) results in the displacement of the chloride ion by the methoxide ion, yielding the final product, this compound. mdpi.com This strategy is a reliable method for installing alkoxy groups onto the quinoxaline ring.

The synthesis of this compound is best accomplished through a logical multi-step pathway that builds the molecule in a controlled manner. A plausible synthetic sequence is outlined below.

| Step | Starting Material | Reagent(s) | Product | Purpose |

| 1 | 3-Methyl-1,2-phenylenediamine | Glyoxylic acid or similar α-ketoacid | 8-Methylquinoxalin-2(1H)-one | Formation of the quinoxaline core with the C-8 methyl group and a C-2 carbonyl. |

| 2 | 8-Methylquinoxalin-2(1H)-one | POCl₃ (Phosphorus oxychloride) | 2-Chloro-8-methylquinoxaline | Conversion of the quinoxalinone to a reactive 2-chloro intermediate. |

| 3 | 2-Chloro-8-methylquinoxaline | CH₃ONa (Sodium methoxide) in Methanol | This compound | Nucleophilic substitution to introduce the C-2 methoxy group. |

This sequence demonstrates a common and effective strategy in heterocyclic chemistry: building a core structure, converting a functional group into a good leaving group (hydroxyl to chloride), and finally performing a substitution to install the desired functionality. This approach allows for the synthesis of a wide variety of analogues by simply changing the final nucleophile used in step 3. For example, using piperazine (B1678402) would yield a 2-piperazinyl derivative, as has been demonstrated in the synthesis of related quinoxaline analogues. mdpi.com

Catalytic Approaches in Quinoxaline Synthesis

The synthesis of the quinoxaline scaffold, a critical component in various pharmacologically active compounds, is traditionally achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov Modern synthetic chemistry has introduced a variety of catalytic systems to improve the efficiency, selectivity, and environmental footprint of this transformation.

Homogeneous Catalysis for Quinoxaline Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions due to well-defined active sites. chemrxiv.org In quinoxaline synthesis, various molecular catalysts have been employed. Transition metal complexes, such as those based on palladium (Pd(OAc)₂) and ruthenium (RuCl₂(PPh₃)₃), have been utilized to facilitate the oxidative cyclization reactions that form the quinoxaline ring. nih.gov Lewis acids like gallium(III) triflate also serve as effective homogeneous catalysts for the condensation reaction. nih.govmdpi.com While these catalysts provide excellent yields, a significant drawback is the often-difficult separation of the catalyst from the reaction mixture, which can lead to product contamination and catalyst loss. researchgate.net

Heterogeneous Catalysis and Nanocatalyst Applications

To overcome the challenges of catalyst recovery, significant research has focused on heterogeneous catalysts, which exist in a different phase from the reactants. These catalysts are easily separated by filtration, making them reusable and more cost-effective for large-scale applications. dergipark.org.tr A wide array of solid catalysts has been successfully applied to quinoxaline synthesis.

Recent advancements have particularly focused on nanocatalysts, which offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity. researchgate.net Iron, titanium, zirconium, and cobalt-based nanoparticles have all been developed as efficient catalysts for quinoxaline synthesis. rsc.org For instance, magnetically separable MnFe₂O₄ nanoparticles have been used, allowing for extremely simple catalyst recovery with an external magnet. chim.ittandfonline.com The use of nanocatalysts often allows reactions to proceed under mild conditions, sometimes even at room temperature, with excellent yields. researchgate.netchim.it

Below is a table summarizing various heterogeneous catalysts used in the synthesis of quinoxaline derivatives.

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Ref |

| AlCuMoVP on Alumina | o-phenylenediamine, Benzil | Toluene | 25°C, 2h | 92 | nih.gov |

| Al₂O₃–ZrO₂ | o-phenylenediamine, Benzil | DMF | Room Temp | High | tandfonline.com |

| MnFe₂O₄ nanoparticles | Vicinal diamines, 1,2-diketones | - | Room Temp | Good | chim.it |

| Nano-TiO₂ | 1,2-diamines, 1,2-diketones | - | - | High | rsc.org |

| Phosphate Fertilizers (MAP) | 1,2-diamine, 1,2-dicarbonyl | EtOH | Room Temp | >95 | dergipark.org.tr |

| Nanozeolite (NZ-PSA) | o-phenylenediamines, 1,2-diketones | Water | Room Temp | Excellent | chim.it |

Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. ijirt.org In quinoxaline synthesis, this has led to the development of numerous eco-friendly protocols. ekb.eg A primary focus has been the replacement of hazardous organic solvents with greener alternatives. Reactions performed in water or ethanol, or under solvent-free conditions, are now common. mdpi.comrsc.org The use of natural deep eutectic solvents (NADESs) has also been reported, providing a sustainable and recyclable medium that can promote rapid and high-yielding reactions at room temperature. rsc.org

Advanced Chemical Transformations and Derivatization Strategies

Once the this compound core is synthesized, its properties can be tailored through various chemical transformations and the introduction of new functional groups.

Functional Group Interconversions on the Quinoxaline Ring

Functional group interconversion is a key strategy for preparing the quinoxaline ring for further derivatization. These transformations modify existing substituents to make them suitable for subsequent coupling reactions. A prime example is the chlorosulfonation of the quinoxaline aromatic ring. Using chlorosulfonic acid, a hydrogen atom on the benzene portion of the scaffold is replaced with a sulfonyl chloride group (-SO₂Cl). semanticscholar.orgmdpi.com This highly reactive intermediate is not typically the final product but serves as a crucial handle for introducing sulfonamide moieties.

Another important interconversion is the transformation of a hydroxyl or alcohol group into an azide (B81097). For instance, a (2-methoxyquinoxalin-3-yl)methanol can be converted into 2-(azidomethyl)-3-methoxyquinoxaline. jetir.org This azide derivative is a key precursor for synthesizing triazole-containing quinoxalines via cycloaddition reactions. jetir.org These interconversions are fundamental steps that unlock a wider range of possible derivatives.

Introduction of Diverse Chemical Moieties (e.g., triazole, pyrazole (B372694), sulfonamide, amide, urea)

Attaching diverse chemical groups to the quinoxaline scaffold is essential for modulating its biological and material properties.

Triazole: The 1,2,3-triazole moiety can be efficiently introduced using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." A relevant example is the synthesis of 2-Methoxy-3-((1H-1,2,3-triazol-1-yl)methyl)quinoxaline, which is achieved by reacting 2-(azidomethyl)-3-methoxyquinoxaline with an alkyne in the presence of a copper catalyst. jetir.org This method is highly reliable and provides good yields of the triazole-functionalized product.

Pyrazole: Pyrazole rings can be constructed on the quinoxaline scaffold, although direct examples for this compound are not prevalent. Generally, a quinoxaline derivative bearing suitably positioned functional groups, such as a hydrazine (B178648) and a carbonyl group or an α,β-unsaturated ketone, can undergo a cyclocondensation reaction to form an annulated or substituted pyrazole ring. nih.govnih.gov

Sulfonamide: The synthesis of quinoxaline sulfonamides is a well-established, two-step process. First, the quinoxaline ring undergoes electrophilic substitution with chlorosulfonic acid to generate a quinoxaline sulfonyl chloride intermediate. semanticscholar.orgresearchgate.net This intermediate is then reacted with a primary or secondary amine to form the corresponding sulfonamide derivative. mdpi.com This method allows for the introduction of a wide variety of substituents via the choice of amine.

Amide: Amide functionalities can be introduced by coupling a quinoxaline derivative containing a carboxylic acid with an amine, or conversely, by reacting an amino-quinoxaline with a carboxylic acid or its more reactive acyl chloride derivative. nih.gov For example, new amide derivatives of quinoxaline 1,4-di-N-oxide have been synthesized and evaluated for biological activity. nih.gov

Urea (B33335): Urea derivatives are typically synthesized by reacting an amino-quinoxaline with an isocyanate. researchgate.net An alternative and safer approach involves using a phosgene (B1210022) substitute, such as N,N'-carbonyldiimidazole (CDI), to link the amino-functionalized quinoxaline with another amine, thereby forming an unsymmetrical urea. nih.gov

These derivatization strategies highlight the versatility of the quinoxaline scaffold and the numerous pathways available to generate a diverse library of compounds based on the this compound core.

Regioselective Functionalization of this compound Scaffold

The regioselective functionalization of the this compound scaffold is a critical aspect in the synthesis of its derivatives, enabling the precise introduction of various substituents at specific positions on the quinoxaline core. The inherent electronic properties and the directing effects of the existing methoxy and methyl groups play a pivotal role in determining the outcome of chemical transformations.

The quinoxaline ring system, a fusion of a benzene and a pyrazine (B50134) ring, possesses distinct regions of reactivity. The pyrazine ring is generally electron-deficient due to the presence of two nitrogen atoms, while the benzene ring retains its aromatic character. However, the substituents on the this compound molecule significantly modulate this reactivity. The methoxy group at the C2-position is a strong electron-donating group, which increases the electron density of the pyrazine ring, particularly at the C3-position. Concurrently, the methyl group at the C8-position, also an electron-donating group, enhances the nucleophilicity of the benzene ring.

Direct C-H Functionalization:

In recent years, direct C-H functionalization has emerged as a powerful and atom-economical tool for the modification of heterocyclic compounds. For quinoxaline derivatives, these reactions often proceed with high regioselectivity, dictated by the electronic and steric environment of the C-H bonds.

In the case of this compound, the C3-position on the pyrazine ring is anticipated to be a primary site for functionalization. This is attributed to the strong activating effect of the C2-methoxy group, which directs electrophilic and radical species to this position. Research on related quinoxalin-2(1H)-ones overwhelmingly demonstrates the propensity for functionalization at the C3-position. While this compound is not a quinoxalinone, the electronic influence of the C2-alkoxy group is expected to exert a similar directing effect.

Furthermore, palladium-catalyzed C-H arylation reactions are known to proceed with high regioselectivity on N-containing heterocycles. For 2-arylquinoxalines, the quinoxaline nitrogen atom can act as a directing group, facilitating ortho-arylation of the C2-aryl substituent. While our subject molecule does not possess a C2-aryl group, this principle highlights the importance of the nitrogen atoms in guiding the regioselectivity of transition metal-catalyzed reactions.

Functionalization on the Benzene Ring:

The benzene portion of the this compound scaffold is also amenable to functionalization, particularly through electrophilic aromatic substitution. The C8-methyl group is an ortho- and para-directing activator. Therefore, electrophilic attack is most likely to occur at the C5 and C7 positions. The electronic contribution of the pyrazine ring system, which is generally electron-withdrawing, would deactivate the benzene ring towards electrophilic substitution compared to benzene itself. However, the activating effect of the C8-methyl group can counteract this deactivation to some extent.

The table below summarizes the expected regioselectivity for the functionalization of this compound based on the directing effects of the existing substituents.

| Position | Activating/Deactivating Group | Expected Reactivity | Probable Reactions |

| C3 | C2-Methoxy (strong activator) | Highly activated towards electrophilic and radical attack | C-H arylation, alkylation, etc. |

| C5 | C8-Methyl (ortho, para-director) | Activated towards electrophilic substitution | Nitration, halogenation, Friedel-Crafts |

| C6 | - | Less activated than C5 and C7 | - |

| C7 | C8-Methyl (ortho, para-director) | Activated towards electrophilic substitution | Nitration, halogenation, Friedel-Crafts |

It is important to note that while these predictions are based on established principles of organic chemistry and data from related systems, the specific experimental outcomes for the regioselective functionalization of this compound may vary depending on the reaction conditions, catalysts, and reagents employed. Further experimental studies are necessary to fully elucidate the reactivity and regioselectivity of this particular scaffold.

Spectroscopic Characterization in Elucidating 2 Methoxy 8 Methylquinoxaline Structure and Interactions

Vibrational Spectroscopy Applications

Theoretical FT-IR analysis of 2-Methoxy-8-methylquinoxaline is expected to reveal characteristic vibrational modes. The high-frequency region is anticipated to be dominated by C-H stretching vibrations. The aromatic C-H stretching vibrations of the quinoxaline (B1680401) ring are predicted to appear in the 3100-3000 cm⁻¹ range. The methyl (-CH₃) and methoxy (B1213986) (-OCH₃) groups are expected to exhibit symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ region.

The fingerprint region, below 1650 cm⁻¹, will likely display a series of characteristic bands. The C=N and C=C stretching vibrations of the quinoxaline ring are predicted to be observed between 1620 cm⁻¹ and 1450 cm⁻¹. The in-plane bending vibrations of the C-H bonds are expected in the 1300-1000 cm⁻¹ range, while the out-of-plane bending vibrations, which are often intense, are anticipated below 900 cm⁻¹. The C-O stretching vibration of the methoxy group is predicted to give a strong band around 1250-1200 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3080 | Aromatic C-H Stretching |

| ~2945 | Asymmetric -CH₃ Stretching |

| ~2860 | Symmetric -CH₃ Stretching |

| ~1610 | C=N Stretching |

| ~1580 | Aromatic C=C Stretching |

| ~1470 | -CH₃ Bending |

| ~1245 | Asymmetric C-O-C Stretching |

| ~1100 | In-plane C-H Bending |

Note: This data is based on theoretical predictions.

Raman spectroscopy provides complementary information to FT-IR analysis. The predicted Raman spectrum of this compound is expected to show strong bands for the symmetric vibrations of the aromatic ring. The quinoxaline ring breathing modes, which involve the symmetric expansion and contraction of the ring, are anticipated to be prominent in the Raman spectrum, likely appearing in the 1000-800 cm⁻¹ region.

The C-H stretching vibrations will also be present, although typically weaker than in the FT-IR spectrum. The C=C and C=N stretching vibrations are also expected to be strong and easily identifiable. Vibrations involving the methyl and methoxy groups will also be observable.

Table 2: Predicted Raman Shifts for this compound

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3075 | Aromatic C-H Stretching |

| ~1605 | Aromatic C=C Stretching |

| ~1575 | Aromatic C=C Stretching |

| ~1380 | Ring Stretching |

| ~1020 | Ring Breathing Mode |

Note: This data is based on theoretical predictions.

The prediction of vibrational spectra for quinoxaline derivatives is commonly performed using Density Functional Theory (DFT) calculations. ias.ac.in The B3LYP functional combined with a basis set such as 6-311++G(d,p) has been shown to provide theoretical spectra that correlate well with experimental data for similar molecules. sphinxsai.com These computational methods allow for the assignment of specific vibrational modes to the observed spectral bands. While experimental data for this compound is not available for direct comparison, the theoretical predictions provide a robust framework for the future identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

NMR spectroscopy is a powerful tool for elucidating the detailed atomic connectivity and chemical environment of the nuclei within a molecule.

The predicted ¹H NMR spectrum of this compound would provide valuable information about the arrangement of protons. The aromatic protons on the quinoxaline ring are expected to resonate in the downfield region, typically between 7.5 and 8.5 ppm. The exact chemical shifts and coupling patterns would depend on the electronic effects of the methoxy and methyl substituents.

The methoxy group protons (-OCH₃) are expected to appear as a sharp singlet at approximately 4.0 ppm. The methyl group protons (-CH₃) attached to the quinoxaline ring are predicted to resonate as a singlet further upfield, likely in the range of 2.5-2.7 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~8.3 | s | H-3 |

| ~7.8 | d | H-5 |

| ~7.6 | t | H-6 |

| ~7.5 | d | H-7 |

| ~4.1 | s | -OCH₃ |

Note: This data is based on theoretical predictions and is referenced against TMS. 's' denotes singlet, 'd' denotes doublet, and 't' denotes triplet.

The predicted ¹³C NMR spectrum of this compound would reveal the number of unique carbon environments and provide information about the carbon framework. The carbon atoms of the quinoxaline ring are expected to have chemical shifts in the aromatic region, from approximately 120 to 160 ppm. The carbon atom attached to the methoxy group (C-2) would likely be significantly downfield due to the deshielding effect of the oxygen atom.

The methoxy carbon itself is predicted to have a chemical shift in the range of 55-60 ppm. The methyl carbon is expected to be the most upfield, with a predicted chemical shift around 20-25 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~158.5 | C-2 |

| ~155.0 | C-8a |

| ~142.0 | C-3 |

| ~140.5 | C-4a |

| ~135.0 | C-8 |

| ~129.0 | C-6 |

| ~128.5 | C-5 |

| ~125.0 | C-7 |

| ~56.0 | -OCH₃ |

Note: This data is based on theoretical predictions and is referenced against TMS.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Assignments

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) provides initial information on the chemical environment of protons (¹H) and carbons (¹³C), advanced NMR techniques are indispensable for the unambiguous structural assignment of complex molecules like this compound.

Two-dimensional (2D) NMR experiments establish correlations between different nuclei, revealing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the protons on the benzenoid ring (e.g., H-5, H-6, H-7), confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to. columbia.edunanalysis.com It is significantly more sensitive than ¹³C NMR. columbia.educolumbia.edu The HSQC spectrum would definitively assign the proton signals of the methoxy (-OCH₃) and methyl (-CH₃) groups to their corresponding carbon signals. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. columbia.educolumbia.edu This allows for the assembly of the molecular skeleton. For instance, it would show a correlation between the methoxy protons and the C-2 carbon, and between the methyl protons and the C-8 carbon, confirming the substituent positions. Correlations between the H-3 proton and carbons C-2, C-4a, and C-8a would further solidify the structure.

Solid-State NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. Studies on related substituted quinoxalines have demonstrated that ssNMR can elucidate the effects of hydrogen bonding and protonation on the molecular structure, which are often averaged out in solution-state NMR. acs.org For this compound, ssNMR could reveal details about its crystal packing and any intermolecular interactions present in the solid state.

Table 1: Expected 2D NMR Correlations for this compound This is an interactive table based on predicted correlations.

| Proton Signal | Expected COSY Correlations (¹H-¹H) | Expected HSQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) |

|---|---|---|---|

| H-3 | H-5, H-6, H-7 (weak, long-range) | C-3 | C-2, C-4a, C-8a |

| H-5 | H-6 | C-5 | C-4, C-7, C-8a |

| H-6 | H-5, H-7 | C-6 | C-4a, C-8 |

| H-7 | H-6 | C-7 | C-5, C-8a, C-8 |

| 8-CH₃ Protons | None | 8-CH₃ Carbon | C-7, C-8, C-8a |

| 2-OCH₃ Protons | None | 2-OCH₃ Carbon | C-2 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing insights into its conjugated system and photophysical properties.

Quinoxaline and its derivatives typically exhibit strong absorption bands in the ultraviolet region of the electromagnetic spectrum. mdpi.com These absorptions correspond to π → π* electronic transitions within the aromatic system. The UV-Vis spectrum of this compound in a solvent like chloroform (B151607) or methanol (B129727) is expected to show multiple absorption bands. researchgate.netresearchgate.net The introduction of the electron-donating methoxy and methyl groups is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent quinoxaline molecule. Studies on other substituted quinoxalines show that the position and intensity of these bands are sensitive to the nature and position of substituents. mdpi.com

Many quinoxaline derivatives are known to be fluorescent, making them useful in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to exhibit fluorescence. The emission wavelength is invariably longer than the absorption wavelength (a phenomenon known as Stokes shift).

Research on structurally similar 2-substituted 3-methylquinoxalines has shown that their fluorescence quantum yields (Φf) can range widely, from 10⁻⁴ to 0.11, depending on the substituent and the polarity of the solvent. researchgate.net The quantum yield is a measure of the efficiency of the fluorescence process. For this compound, the presence of the methoxy and methyl groups is expected to influence its emission properties, including the emission maximum, quantum yield, and fluorescence lifetime.

Computational quantum chemistry provides powerful tools for predicting and interpreting electronic spectra. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state energies and oscillator strengths of organic molecules, which can be used to simulate a theoretical UV-Vis spectrum. ias.ac.in

For this compound, a TD-DFT calculation, often employing functionals like B3LYP or CAM-B3LYP with a suitable basis set, could predict the wavelengths of maximum absorption (λmax). ias.ac.innih.gov These theoretical predictions are valuable for assigning the specific electronic transitions responsible for the observed absorption bands and for understanding how the substituents influence the electronic structure. nih.gov Comparing the calculated spectrum with the experimental one helps to validate both the theoretical model and the experimental results. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and structural features of a compound. For this compound (molecular formula C₁₀H₁₀N₂O), the exact molecular mass is 174.0793 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby validating the elemental composition.

Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. The resulting fragmentation pattern serves as a "fingerprint" for the molecule. The predicted fragmentation for this compound would involve characteristic losses based on its functional groups:

Loss of a methyl radical: A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment ion at m/z 159 (M-15). researchgate.net

Loss of formaldehyde (B43269): Subsequent or alternative fragmentation can involve the loss of a neutral formaldehyde molecule (CH₂O) from the methoxy group, resulting in a fragment at m/z 144 (M-30). researchgate.net

Loss of HCN: The quinoxaline ring itself is quite stable, but can fragment via the loss of hydrogen cyanide (HCN), leading to peaks at m/z 147 (M-27) or from subsequent fragments.

Other fragments: The stable quinoxaline ring structure would likely result in a prominent molecular ion peak. Other fragments would arise from the cleavage of the benzenoid ring.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound This is an interactive table based on predicted fragmentation patterns.

| m/z Value | Proposed Fragment Identity | Description of Loss |

|---|---|---|

| 174 | [C₁₀H₁₀N₂O]⁺• | Molecular Ion (M⁺•) |

| 159 | [C₉H₇N₂O]⁺ | Loss of •CH₃ from methoxy group |

| 144 | [C₉H₈N₂]⁺• | Loss of CH₂O from methoxy group |

| 143 | [C₉H₇N₂]⁺ | Loss of H• from m/z 144 |

| 117 | [C₈H₇N]⁺• | Loss of HCN from m/z 144 |

Advanced Spectroscopic Methods for Investigating Molecular Structure and Dynamics

Beyond the core techniques of NMR, UV-Vis, and MS, other advanced spectroscopic methods can provide deeper insights into the molecular properties of this compound.

Vibrational Spectroscopy (FT-IR and Raman): Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and can identify characteristic functional groups. For this compound, one would expect to observe C-H stretching vibrations from the aromatic ring and methyl/methoxy groups, C=N and C=C stretching from the quinoxaline core, and C-O stretching from the methoxy group.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For quinoxaline derivatives, EPR spectroscopy, combined with techniques like spin trapping, can be used to study photoinduced processes. mdpi.com This method detects paramagnetic species, such as radical intermediates or triplet states, that may be formed when the molecule is exposed to UV light, providing information on its photochemical reactivity and dynamic processes. oup.com

These advanced methods, when used in concert, allow for a comprehensive characterization of this compound, from its static structure to its electronic properties and dynamic behavior upon excitation.

Computational Chemistry and Theoretical Studies of 2 Methoxy 8 Methylquinoxaline

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Searches of scholarly databases and computational chemistry literature did not yield any specific studies that have performed DFT calculations on 2-Methoxy-8-methylquinoxaline. Consequently, there is no reported data for the following subsections.

There is no available information regarding the optimized molecular geometry or conformer analysis of this compound from DFT calculations.

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resulting energy gap, and their spatial distribution for this compound are not present in the reviewed literature.

There are no published values for global reactivity descriptors such as chemical hardness, softness, or electrophilicity index for this compound derived from DFT calculations.

No studies containing Molecular Electrostatic Potential (MEP) maps for this compound were found, and therefore, analysis of its charge distribution and reactive sites based on this method is not possible at this time.

Non-Covalent Interaction (NCI) Analysis

Detailed analyses of the non-covalent interactions within the molecular structure of this compound are also absent from the current body of scientific literature.

No research articles were identified that have applied the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the bond critical points and characterize the nature of chemical bonds and non-covalent interactions in this compound.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method rooted in density functional theory (DFT) that is instrumental in identifying and visualizing non-covalent interactions (NCIs) within and between molecules. researchgate.netnih.gov The technique is based on the relationship between the electron density (ρ) and its first derivative, the reduced density gradient (s). By plotting RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix, a visual map of non-covalent interactions is generated. nih.gov This approach allows for the characterization of various interaction types:

Van der Waals interactions: These are identified by low-density, low-gradient regions and are typically color-coded green in RDG plots.

Hydrogen bonds: Characterized by spikes at negative sign(λ₂)ρ values, indicating strong, attractive interactions, and are visualized in blue.

Steric repulsion: Appears as spikes at positive sign(λ₂)ρ values, signifying repulsive interactions, and are color-coded red.

For this compound, RDG analysis would primarily reveal intramolecular non-covalent interactions. The proximity of the methoxy (B1213986) group at the 2-position and the methyl group at the 8-position on the quinoxaline (B1680401) scaffold would likely result in some degree of steric clash. This would be visualized as a reddish isosurface between these two groups, indicating a region of repulsion. Furthermore, the analysis would map out the delocalized π-system of the quinoxaline core, showing van der Waals interactions as a green surface covering the aromatic rings. Such computational analysis provides crucial insights into the molecule's conformational stability and the non-covalent forces that govern its three-dimensional structure. rsc.org

Molecular Docking and Ligand-Target Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in structure-based drug design for predicting the binding mode and affinity of a small molecule ligand within the active site of a target protein.

Quinoxaline derivatives are known to interact with a variety of biological targets, particularly the ATP-binding pockets of protein kinases. nih.govnih.gov A hypothetical docking study of this compound into a kinase active site, such as that of Pim-1 kinase or VEGFR-2, would reveal key ligand-receptor interactions. nih.govekb.eg The binding site of a typical kinase is a hydrophobic cleft, with specific residues that serve as hydrogen bond donors and acceptors at the hinge region, which connects the N- and C-lobes of the enzyme.

The quinoxaline core of this compound would likely form crucial interactions within this site. The nitrogen atoms of the pyrazine (B50134) ring are capable of acting as hydrogen bond acceptors with backbone amide protons of hinge region residues like cysteine or glutamate. The aromatic rings of the quinoxaline scaffold can engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the pocket. researchgate.net The 8-methyl group would likely occupy a small hydrophobic sub-pocket, while the 2-methoxy group could form additional hydrogen bonds or hydrophobic contacts, further anchoring the ligand.

Table 1: Predicted Interactions of this compound in a Kinase Binding Site

| Interaction Type | Ligand Moiety | Receptor Residues (Examples) |

|---|---|---|

| Hydrogen Bonding | Quinoxaline Nitrogens | Hinge Region (e.g., Cys, Glu) |

| π-π Stacking | Quinoxaline Aromatic Rings | Phenylalanine, Tyrosine |

| Hydrophobic Interactions | 8-Methyl Group, Quinoxaline Core | Leucine, Valine, Alanine, Isoleucine |

These interactions collectively contribute to the binding affinity and selectivity of the compound for its target protein. nih.govsemanticscholar.org

Predictive modeling is employed in the early stages of drug discovery to identify potential biological targets for a given compound, a process often referred to as target fishing or target prediction. nih.gov These in silico methods can be broadly categorized as ligand-based or structure-based. For a novel compound like this compound, a ligand-based approach would compare its structural and physicochemical properties against large databases of compounds with known biological activities. The underlying principle is that structurally similar molecules are likely to have similar biological targets. nih.gov

Modern predictive models often utilize machine learning algorithms, such as Bayesian models or Self-Organizing Maps (SOMs), to integrate multiple data types, including chemical fingerprints, pharmacophore features, and predicted bioactivity profiles. nih.govnih.gov These algorithms can identify subtle relationships between molecular features and biological function that are not immediately obvious. By inputting the structure of this compound, these models can generate a probabilistic ranking of potential protein targets. This allows researchers to prioritize experimental testing on the most likely candidates, significantly accelerating the process of target identification and validation. rsc.org

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy. The quinoxaline scaffold serves as a versatile template in SBDD due to its rigid structure and synthetic tractability. mdpi.com

The SBDD process for quinoxaline derivatives often begins with a docking study to understand how the core scaffold binds to the target active site. nih.govnih.gov Once an initial binding mode is established, medicinal chemists can rationally design modifications to improve potency, selectivity, and pharmacokinetic properties. For example, if a docking pose reveals an unoccupied hydrophobic pocket near the 8-position of the quinoxaline ring, the methyl group could be extended to a larger alkyl chain to increase van der Waals contacts and improve binding affinity. Similarly, if a hydrogen-bond-donating residue is nearby, the methoxy group at the 2-position could be modified to a hydroxyl or amine group to form a favorable hydrogen bond. This iterative cycle of design, synthesis, and biological testing, guided by the target's structure, is a cornerstone of modern drug discovery and has been successfully applied to develop potent quinoxaline-based inhibitors for various diseases. nih.govmdpi.com

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are powerful tools for predicting various molecular properties, including spectroscopic data. These theoretical predictions can aid in the structural elucidation of newly synthesized compounds and provide insights into their electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining molecular structure. Quantum chemical methods, particularly DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. The most common approach is the Gauge-Independent Atomic Orbital (GIAO) method, which calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. comp-gag.org These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

Calculations are often performed using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)) to achieve high accuracy, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C nuclei compared to experimental data. nih.govnih.gov For this compound, theoretical calculations would provide a predicted spectrum that could be directly compared with experimental results to confirm its structure. The calculations would account for the electronic effects of the methoxy and methyl substituents on the chemical shifts of the aromatic protons and carbons of the quinoxaline core.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Atom Position | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H-3 | 8.45 | C-2 | 162.5 |

| H-5 | 7.98 | C-3 | 128.9 |

| H-6 | 7.65 | C-4a | 141.2 |

| H-7 | 7.85 | C-5 | 129.5 |

| 8-CH₃ | 2.75 | C-6 | 127.8 |

| 2-OCH₃ | 4.10 | C-7 | 130.1 |

| C-8 | 135.4 | ||

| C-8a | 140.8 | ||

| 8-CH₃ | 18.2 |

Note: The values presented are hypothetical and representative, based on typical DFT calculation accuracy and known substituent effects on similar aromatic systems. chemicalbook.com

Calculation of Vibrational Frequencies and Intensities

A theoretical investigation of the vibrational frequencies and intensities for this compound would typically be performed using quantum chemical calculations, such as Density Functional Theory (DFT). Standard methodologies, for instance, might employ the B3LYP functional with a basis set like 6-311+G(d,p).

Such a study would yield a set of calculated vibrational modes, each with a corresponding frequency (in cm⁻¹) and infrared intensity. These calculated values are often scaled by an empirical factor to better match experimental data obtained through techniques like FT-IR and Raman spectroscopy. The assignments of these vibrational modes would detail the specific atomic motions, such as C-H stretching, C=N stretching of the pyrazine ring, aromatic ring vibrations, and vibrations associated with the methoxy and methyl substituents. However, without a dedicated computational study on this compound, a data table of these specific frequencies and their assignments cannot be provided.

Simulation of Electronic Absorption and Emission Spectra

The simulation of electronic absorption (UV-Vis) and emission (fluorescence) spectra for this compound would typically be carried out using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of vertical electronic transitions from the ground state to various excited states.

The output of such calculations provides the wavelength of maximum absorption (λmax) for each transition, the corresponding oscillator strength (which relates to the intensity of the absorption), and the nature of the electronic transition (e.g., π → π* or n → π*). Similarly, simulations of emission spectra would involve optimizing the geometry of the first excited state to predict fluorescence wavelengths.

Studies on other quinoxaline derivatives indicate that their absorption and emission properties are sensitive to substituent effects. nih.gov However, in the absence of specific TD-DFT calculations for this compound, a detailed analysis and data table of its electronic transitions cannot be accurately presented.

Biological Activity and Mechanistic Investigations of 2 Methoxy 8 Methylquinoxaline Derivatives in Vitro Pre Clinical Focus

Overview of Diverse Biological Activities Associated with Quinoxaline (B1680401) Derivatives

The quinoxaline nucleus is a versatile pharmacophore, and its derivatives have been extensively explored for a wide array of therapeutic applications. In vitro studies have revealed their potential as potent agents in several key areas of drug discovery.

A significant area of research has been in oncology , where quinoxaline derivatives have demonstrated notable anticancer properties. nih.gov These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, liver, and leukemia. tandfonline.comlongdom.org The mechanisms underlying their anticancer effects are diverse and include the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels that supply tumors), and the targeting of specific enzymes crucial for cancer cell survival. tandfonline.comlongdom.org

In the realm of infectious diseases , quinoxaline derivatives have exhibited promising antimicrobial activity against a range of pathogens. mdpi.comsmolecule.com This includes antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal and antiprotozoal effects against parasites like Plasmodium falciparum, the causative agent of malaria. mdpi.comsmolecule.com

Furthermore, quinoxaline-based compounds have been investigated for their neuropharmacological effects. They have been identified as antagonists for various receptors in the central nervous system, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors, suggesting their potential in the treatment of neurological and psychiatric disorders. mdpi.com

The anti-inflammatory properties of quinoxaline derivatives have also been a subject of interest. Certain analogues have been found to inhibit key inflammatory enzymes like cyclooxygenases (COX), indicating their potential for development as anti-inflammatory agents.

Structure-Activity Relationship (SAR) Studies for 2-Methoxy-8-methylquinoxaline and its Analogues

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available research, a broader analysis of related quinoxaline derivatives allows for valuable insights into how its structural features might influence its biological activity.

Impact of Substituent Electronic and Steric Properties on Activity

The electronic and steric nature of substituents on the quinoxaline ring system plays a crucial role in determining the biological activity of its derivatives. Studies on various quinoxaline analogues have shown that both electron-donating and electron-withdrawing groups can significantly modulate their therapeutic potential.

For instance, in a series of quinoxaline derivatives studied for their anticancer activity, the presence of electron-releasing groups like methoxy (B1213986) (-OCH3) was found to be essential for activity against certain cancer cell lines. nih.gov Conversely, in other series, electron-withdrawing groups such as a chloro (Cl) or nitro (NO2) group have been shown to enhance biological effects. nih.gov The steric bulk of the substituents also plays a critical role. The size and spatial arrangement of substituent groups can influence how the molecule interacts with its biological target, affecting binding affinity and efficacy.

Positional Isomerism and its Influence on Biological Effects

The position of substituents on the quinoxaline ring is a key determinant of biological activity. Isomeric compounds, where the same substituents are attached at different positions, often exhibit vastly different pharmacological profiles.

Role of Specific Functional Groups (e.g., methoxy, methyl) in Activity Modulation

The methoxy and methyl groups are common substituents in medicinal chemistry and their presence on the quinoxaline scaffold can significantly modulate its biological activity.

The methoxy (-OCH3) group , being an electron-donating group, can influence the electronic properties of the quinoxaline ring. In some quinoxaline derivatives, the presence of a methoxy group has been associated with enhanced anticancer and antimicrobial activities. nih.govsmolecule.com For example, in a study of quinoxaline-substituted chalcones, the presence of two or three methoxy groups on the A-ring was found to be crucial for maximal inhibitory activity against breast cancer resistance protein.

The methyl (-CH3) group is a small, lipophilic group that can also impact biological activity. Its presence can affect the molecule's solubility, its ability to cross cell membranes, and its interaction with hydrophobic pockets in target proteins. In a series of 3-methylquinoxaline derivatives, the methyl group was a key structural feature in compounds designed as VEGFR-2 inhibitors. tandfonline.com

The combination of a methoxy group at the 2-position and a methyl group at the 8-position in this compound would create a specific electronic and steric environment that would ultimately define its interaction with biological targets.

Mechanistic Insights into Cellular and Molecular Interactions (In Vitro Studies)

Understanding the molecular mechanisms by which quinoxaline derivatives exert their biological effects is crucial for their development as therapeutic agents. In vitro studies have provided valuable insights into their interactions with cellular and molecular targets.

Enzyme Inhibition and Receptor Antagonism/Agonism

A primary mechanism of action for many biologically active quinoxaline derivatives is through the modulation of enzyme activity or receptor function.

Enzyme Inhibition: Quinoxaline derivatives have been identified as inhibitors of a variety of enzymes. For example, certain analogues have been shown to inhibit protein kinases, such as VEGFR-2 and Pim-1/2 kinases, which are often overactive in cancer cells. tandfonline.com By blocking the activity of these enzymes, these compounds can disrupt signaling pathways that are essential for tumor growth and survival. Other quinoxaline derivatives have been found to inhibit enzymes like cyclooxygenases (COX), which are involved in inflammation.

Receptor Antagonism/Agonism: Quinoxaline derivatives can also act as antagonists or agonists at various receptors. For instance, some have been shown to be potent antagonists of the AMPA and NMDA receptors in the central nervous system, which are involved in excitatory synaptic transmission. mdpi.com This activity underlies their potential for treating neurological conditions. Others have been identified as antagonists of the A2B adenosine (B11128) receptor, which is implicated in cancer progression.

Cellular Pathway Modulation (e.g., Induction of Apoptosis in Cancer Cell Lines)

Derivatives of the quinoxaline scaffold have been identified as potent inducers of apoptosis, a form of programmed cell death, in various cancer cell lines. Research into new 3-methylquinoxaline derivatives has demonstrated their ability to trigger cytotoxic effects against human cancer cell lines, such as liver (HepG-2) and breast (MCF-7) cancer cells. nih.govnih.gov One particularly effective compound, a 3-methylquinoxalin-2(1H)-one derivative, was found to induce apoptosis by 49.14% in HepG2 cells compared to control cells. nih.gov This compound also caused cell cycle arrest at the G2/M phase, a critical checkpoint for cell division. nih.gov

The mechanism of apoptosis induction often involves the modulation of key regulatory proteins. Studies have shown that these quinoxaline derivatives can significantly increase the levels of pro-apoptotic proteins. For instance, treatment of HepG2 cells with a promising 3-methylquinoxaline derivative led to a 3.14-fold increase in the BAX protein and a 2.34-fold increase in both caspase-9 and caspase-3 levels. nih.gov Concurrently, a significant decrease in the level of the anti-apoptotic protein Bcl-2 (3.13-fold) was observed. nih.gov This shift in the BAX/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway. Quinoxalines bearing amide, sulphonamide, and urea (B33335) moieties have also been noted for their ability to induce apoptosis as a mechanism for their anti-cancer activity. nih.gov

Interactions with Macromolecular Targets

The biological effects of this compound derivatives are rooted in their interactions with specific macromolecular targets. A primary target identified in anti-cancer studies is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase crucial for angiogenesis, the process by which new blood vessels are formed to supply tumors. nih.gov Numerous studies have designed and synthesized 3-methylquinoxaline derivatives as potent VEGFR-2 inhibitors. nih.govnih.gov The inhibitory activity against VEGFR-2 often correlates strongly with the cytotoxic activity observed in cancer cell lines. nih.gov For example, one of the most potent derivatives demonstrated a VEGFR-2 inhibitory concentration (IC₅₀) of 3.2 nM, which is comparable to the standard inhibitor drug, sorafenib. nih.gov Molecular docking studies predict that these compounds bind to the VEGFR-2 pocket in a manner similar to sorafenib. nih.gov

Beyond VEGFR-2, the apoptotic activity of these compounds points to direct or indirect interactions with proteins of the caspase cascade. The activation of initiator caspase-9 and executioner caspase-3 are critical downstream effects of the cellular signaling initiated by these quinoxaline derivatives. nih.govnih.gov The modulation of the Bcl-2 family of proteins (BAX and Bcl-2) further confirms their engagement with the core machinery of apoptosis. nih.gov Other research has pointed to the ability of quinoxaline derivatives to act as DNA binding agents and to inhibit other critical enzymes like topoisomerases. plos.orgsci-hub.se

Antimicrobial Activity Research (In Vitro)

Quinoxaline derivatives have demonstrated a wide spectrum of antimicrobial activities, positioning them as a versatile scaffold for the development of new anti-infective agents. sapub.orgpsu.eduresearchgate.net These activities have been observed against bacteria, fungi, mycobacteria, and viruses. nih.govmdpi.com

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

In vitro studies have confirmed the efficacy of quinoxaline derivatives against a range of both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.comresearchgate.net A series of 2-(4,5-dihydro-3-substituted-1H-pyrazol-5-yl)-3-methoxyquinoxalines were screened for antibacterial activity, with compounds featuring chlorophenyl and fluorophenyl substituents showing good activity against the tested bacteria. connectjournals.com Similarly, other synthesized quinoxalines showed high activity against both bacterial types, with some compounds being particularly effective against E. coli. scholarsresearchlibrary.com The antibacterial activity is often assessed using the agar (B569324) plate disc diffusion method or by determining the Minimum Inhibitory Concentration (MIC). scholarsresearchlibrary.comresearchgate.net For instance, a silver (I) complex of 2-methylquinoxaline (B147225) showed good activity against all tested bacteria with MIC values in the range of 15.6-125 µg/mL. researchgate.net Quinoxaline-1,4-di-N-oxides are another class of derivatives that have been described as promising antibacterial agents. researchgate.net

| Derivative Series | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Observed Activity/Result | Reference |

|---|---|---|---|---|

| 2-(4,5-dihydro-3-substituted-1H-pyrazol-5-yl)-3-methoxyquinoxalines (5a-e) | Bacillus subtilis, Bacillus cereus, Staphylococcus aureus | Escherichia coli, Proteus vulgaris, Klebsiella pneumoniae | Compounds with chlorophenyl and fluorophenyl groups showed good activity. Compound 5e was particularly effective against K. pneumoniae. | connectjournals.com |

| Schiff bases of 4-(2-methyl-quinoxaline-3-yloxy)benzamine (7a-e) | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Pseudomonas aeruginosa | Compounds 7a, 7c, 7d, and 7e were highly active against both Gram-positive and Gram-negative bacteria. | scholarsresearchlibrary.com |

| 2-Methylquinoxaline (2-MQ) and its Ag(I) complex | S. aureus, B. cereus, L. monocytogenes | V. anguillarum, A. hydrophila, E. aerogenes, S. dysenteria | The 2-MQ ligand showed MIC values of 15.6-62.5µg/mL. The Ag(I) complex showed MICs of 15.6-125 μg/mL. | researchgate.net |

| Quinoxaline sulfonamide derivatives | S. aureus | E. coli, P. vulgaries, V. cholorie | Derivative 81 showed excellent activity with a 30mm zone of inhibition against P. vulgaries. | mdpi.com |

Antifungal Efficacy Against Fungal Species

The antifungal potential of quinoxaline derivatives has been evaluated against various pathogenic fungal species, including Aspergillus niger and Candida albicans. mdpi.comscholarsresearchlibrary.comresearchgate.net The antifungal activity is typically assayed using the Sabouraud dextrose agar media plate disc diffusion method. scholarsresearchlibrary.com In one study, a series of Schiff bases derived from a quinoxaline nucleus were tested, and several compounds, particularly 7c, 7d, and 7e, showed significant activity against both A. niger and C. albicans. scholarsresearchlibrary.com Another study focusing on hybrid styryl-quinoxaline analogues identified a compound, N-(3-chlorophenyl)-2-(3-(2-hydroxystyryl)quinoxalin-2-yl) hydrazinecarboxamide (3a), with significant activity against Candida albicans, showing a Minimum Inhibitory Concentration (MIC₅₀) of ≤0.25 µg/mL. ekb.eg This potency was attributed to the potential inhibition of the fungal squalene (B77637) epoxidase enzyme. ekb.eg

| Derivative/Series | Fungal Species | Observed Activity/Result | Reference |

|---|---|---|---|

| Schiff bases of 4-(2-methyl-quinoxaline-3-yloxy)benzamine (7a-e) | Aspergillus niger, Candida albicans | Compounds 7c, 7d, and 7e showed significant activity against both fungal strains. | scholarsresearchlibrary.com |

| 2-Methylquinoxaline (2-MQ) | Candida albicans | Showed the highest activity in the study against C. albicans ATCC 90028. | researchgate.net |

| Hybrid styryl-quinoxaline analogue (3a) | Candida albicans | Displayed significant activity with MIC₅₀ ≤0.25 µg/mL. | ekb.eg |

| Quinoxaline 1,4-di-N-oxide derivatives | Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, Candida albicans | Some derivatives showed moderate to high activity, with MIC values ranging from 0.49 to >500 µg/mL depending on the compound and species. | researchgate.net |

Antimycobacterial Activity Studies

Research has also explored the efficacy of quinoxaline derivatives against mycobacteria, the causative agents of tuberculosis and other diseases. nih.gov Quinoxaline-1,4-di-N-oxide derivatives, in particular, have been a focus of these investigations. researchgate.netunav.edu A study dedicated to synthesizing new quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxides evaluated their activity against the Mycobacterium tuberculosis H37Rv strain. unav.edu The results indicated that compounds featuring a methyl group at position 3 and an unsubstituted benzyl (B1604629) group on the carboxamide function represent a promising avenue for the development of new anti-tuberculosis agents. unav.edu Some quinoxaline-1,4-di-N-oxide derivatives have been found to inhibit M. tuberculosis by 99 to 100%. mdpi.com

Antiviral Activity Investigations

The quinoxaline scaffold is a structural component in a variety of pharmacologically active compounds, including those with antiviral properties. nih.govmdpi.com Research has highlighted that the antiviral activity of these derivatives can be influenced by specific substitutions on the quinoxaline ring. mdpi.com For example, the presence of a methoxy group on an attached phenyl ring was found to be conducive to activity. mdpi.com In another study, a 3-methylquinoxaline derivative was identified as a promising lead compound with exceptional antiviral activity against Hepatitis C Virus (HCV) and its drug-resistant variants. nih.gov These derivatives often target viral enzymes essential for replication, such as the NS3/4A protease in the case of HCV. nih.gov Other studies have investigated quinoxaline derivatives as interferon inducers, which stimulate the host's natural antiviral response. mdpi.com

Anticancer Activity Research (In Vitro Cellular Studies)

The quinoxaline scaffold is a prominent feature in the design of chemotherapeutic agents, largely due to its role as a selective ATP-competitive inhibitor for numerous kinases crucial to cancer cell proliferation and survival.

Derivatives of the quinoxaline core have demonstrated significant growth inhibitory effects across a range of human cancer cell lines. In one study, a series of novel 3-methylquinoxaline derivatives were synthesized and evaluated for their cytotoxic activities. The results, summarized in the table below, highlight the potent effects against breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines.

Similarly, another study focused on quinoxaline-based urea and thiourea (B124793) derivatives. Compound VIIIc , a urea derivative, showed particularly strong anticancer activity against the HCT116 colon cancer cell line with an IC₅₀ value of 2.5 µM and good activity against the MCF-7 breast cancer cell line (IC₅₀ = 9.0 µM). Another compound, VIIIa , was effective against the HepG2 liver cancer cell line, with an IC₅₀ of 9.8 µM. Furthermore, an isatin-purine hybrid, compound 15 , which features a methoxy substitution, displayed potent cytotoxic activity against several cell lines, including HepG2 (IC₅₀ = 9.61 µM), MCF-7 (IC₅₀ = 10.78 µM), and HeLa (IC₅₀ = 8.93 µM).

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| A specific 3-methylquinoxaline derivative | MCF-7 (Breast) | 0.00395 | |

| A specific 3-methylquinoxaline derivative | HepG2 (Liver) | 0.00308 | |

| A specific 3-methylquinoxaline derivative | HCT-116 (Colon) | 0.00338 | |

| VIIIc | HCT-116 (Colon) | 2.5 | |

| VIIIc | MCF-7 (Breast) | 9.0 | |

| VIIIa | HepG2 (Liver) | 9.8 | |

| XVa | MCF-7 (Breast) | 5.3 | |

| Compound 15 (methoxy substituted) | HepG2 (Liver) | 9.61 | |

| Compound 15 (methoxy substituted) | MCF-7 (Breast) | 10.78 |

This table is interactive. Sort and filter data as needed.

Apoptosis, or programmed cell death, is a key mechanism for effective anticancer therapies. Research has shown that certain quinoxaline derivatives can induce apoptosis in cancer cells. For instance, compound VIIIc was found to cause a significant disruption in the cell cycle of HCT116 cells, leading to cell cycle arrest at the G2/M phase, a common precursor to apoptosis.

Further mechanistic studies on an isatin-purine hybrid, compound 15 , confirmed its apoptosis-inducing effects in HepG2 cells. Treatment with this compound led to a significant, 2.30-fold decrease in the anti-apoptotic protein Bcl-2. Concurrently, it caused a marked increase in the levels of pro-apoptotic proteins, with Bax increasing by 3.36-fold, Caspase-3 by 3.90-fold, and Caspase-9 by 3.11-fold compared to control cells. These findings indicate that the compound triggers apoptosis through the intrinsic, mitochondria-mediated pathway.

| Compound ID | Cell Line | Apoptotic Marker | Fold Change vs. Control | Reference |

| Compound 15 | HepG2 | Bax | +3.36 | |

| Compound 15 | HepG2 | Bcl-2 | -2.30 | |

| Compound 15 | HepG2 | Caspase-3 | +3.90 | |

| Compound 15 | HepG2 | Caspase-9 | +3.11 | |

| VIIIc | HCT116 | Cell Cycle | Arrest at G2/M phase |

This table presents data on the apoptotic effects of specific quinoxaline derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical protein tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels—which is essential for tumor growth and metastasis. Consequently, inhibiting VEGFR-2 is a major strategy in anticancer drug development.

Several studies have evaluated quinoxaline derivatives as VEGFR-2 inhibitors. A series of 3-methylquinoxaline derivatives were designed and tested for their ability to inhibit VEGFR-2, with one compound emerging as a particularly potent inhibitor. In another study, while compounds like VIIIc showed strong cellular anticancer activity, their direct inhibitory activity against VEGFR-2 was weak, suggesting their mechanism of action may involve other targets. However, an isatin-purine hybrid, compound 15 , which contains a methoxy group, demonstrated potent, nanomolar-range inhibition of VEGFR-2, in addition to other cancer-related kinases like EGFR, Her2, and CDK2.

| Compound ID | Target Enzyme | IC₅₀ (nM) | Reference |

| A specific 3-methylquinoxaline derivative | VEGFR-2 | 3.95 (MCF-7), 3.08 (HepG2), 3.38 (HCT-116) | |

| Compound 15 (methoxy substituted) | VEGFR-2 | Potent (nM range) | |

| Compound 15 (methoxy substituted) | EGFR | Potent (nM range) | |

| Compound 15 (methoxy substituted) | Her2 | Potent (nM range) | |

| Compound 15 (methoxy substituted) | CDK2 | Potent (nM range) |

This table summarizes the kinase inhibitory activity of selected quinoxaline derivatives.

Other Pre-clinical Biological Activities and their Mechanistic Exploration

Beyond cancer, quinoxaline derivatives have been explored for other therapeutic applications, leveraging their diverse biological activities.

Quinoxaline derivatives have been identified as potential agents for managing diabetes. Research has focused on their ability to inhibit key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. A study on a novel quinoxaline derivative, MOQTA , assessed its in vitro antidiabetic potential and used molecular docking to analyze its binding mode with these enzymes, indicating it could be a promising inhibitor. Another study designed and synthesized a series of diphenylquinoxaline-6-carbohydrazide hybrids as α-glucosidase inhibitors. Many of these compounds exhibited good inhibitory activity, with IC₅₀ values ranging from 110.6 µM to 453.0 µM, which is significantly more potent than the reference drug acarbose (B1664774) (IC₅₀ = 750.0 µM).

Inflammation is linked to various chronic diseases, and targeting inflammatory pathways is a key research area. Quinoxaline and its 1,4-di-N-oxide derivatives have been shown to possess both antioxidant and anti-inflammatory properties. The mechanism often involves the inhibition of enzymes like lipoxygenase (LOX), which is crucial in inflammatory processes. In one study, several quinoxaline derivatives showed promising in vitro inhibition of soybean lipoxygenase. Specifically, compound 7b was identified as the most potent LOX inhibitor in its series and also demonstrated significant in vivo anti-inflammatory effects comparable to the standard drug indomethacin. This dual action of antioxidant and anti-inflammatory activity makes these compounds interesting candidates for treating chronic inflammation and related conditions.

Research into Receptor Binding (e.g., Melatonin (B1676174) Receptors)

The investigation into the biological activity of this compound derivatives has included a focus on their potential as ligands for melatonin receptors, MT1 and MT2. The rationale for this line of inquiry stems from the established pharmacophore for melatonin receptor agonists, which typically includes a methoxy group on an aromatic nucleus and an amide group connected by a linker chain. researchgate.net Researchers have explored the replacement of the native indole (B1671886) core of melatonin with other aromatic systems, such as naphthalene (B1677914) and quinoline (B57606), to develop novel agonists. researchgate.net Following this structural analogy, the quinoxaline ring, being a bioisostere of both naphthalene and quinoline, has been investigated as a central scaffold for new melatoninergic ligands. researchgate.netmdpi.com

In vitro studies have been conducted to determine the binding affinities of newly synthesized quinoxaline derivatives for both MT1 and MT2 melatonin receptors. These studies typically involve competitive binding assays using radiolabeled melatonin, such as 2-[¹²⁵I]-iodomelatonin, with cell membranes from cell lines engineered to express human MT1 or MT2 receptors. mdpi.comresearchgate.net

One study synthesized a series of new quinoxaline derivatives and evaluated their binding affinities (expressed as Ki values in micromolar, µM). mdpi.com The results from this research indicated that certain structural features are crucial for binding to melatonin receptors. Specifically, the distance between the methoxy group and the nitrogen atom in the side chain was found to be a key determinant for achieving good binding affinity at both MT1 and MT2 receptors. mdpi.com

For instance, a comparative analysis within the synthesized series showed that compounds with a six-atom spacer between the methoxy group and the side-chain nitrogen exhibited a more favorable binding profile. mdpi.com While the direct analogue, this compound, was not explicitly detailed in this particular study, the findings for related derivatives provide valuable structure-activity relationship (SAR) insights. The research identified compounds with nanomolar to micromolar binding affinities, and in some cases, selectivity for the MT2 receptor was observed. mdpi.com For example, one compound in the study demonstrated a 250-fold selectivity for the MT2 receptor, with a binding affinity of 0.08 µM for MT2. mdpi.com

These preclinical, in vitro findings underscore the potential of the quinoxaline scaffold as a template for the design of new melatonin receptor ligands. The data generated from these binding assays are crucial for guiding further structural modifications to optimize affinity and selectivity for either the MT1 or MT2 receptor subtype.

Interactive Data Table: Binding Affinities of Quinoxaline Derivatives at Melatonin Receptors

The following table summarizes the binding affinity (Ki) data for a selection of synthesized quinoxaline derivatives at human MT1 and MT2 receptors, as determined by in vitro radioligand binding assays. mdpi.com

| Compound | Ki (µM) at MT1 | Ki (µM) at MT2 | MT2/MT1 Selectivity Ratio |

| 6a | 20.0 ± 3.0 | 0.08 ± 0.01 | 250 |

| 6c | 1.0 ± 0.1 | 0.10 ± 0.02 | 10 |

| 10c | >100 | 12.0 ± 2.0 | - |

| 10d | >100 | 25.0 ± 4.0 | - |

Data sourced from a study on new quinoxaline derivatives as potential MT1 and MT2 receptor ligands. mdpi.com N.D. - Not Determined.

Research Applications Beyond Biological Systems

Materials Science Applications of Quinoxaline (B1680401) Scaffolds

The quinoxaline framework is a fundamental building block in the development of advanced functional materials. Its derivatives have been explored for their utility in electronics, photonics, and the construction of complex molecular architectures. smolecule.com

Electronic Materials (e.g., OLEDs, Semiconductors)

Quinoxaline derivatives are recognized for their potential in electronic materials, largely due to their high electron affinities and thermal stability. These properties make them suitable for use as electron-transporting materials in devices like Organic Light-Emitting Diodes (OLEDs). smolecule.com The quinoxaline core can facilitate the movement of electrons, a critical function in the emissive layer of an OLED. Research has demonstrated that incorporating quinoxaline moieties can lead to the development of bipolar host materials and efficient charge transport agents, which are essential for creating high-performance electro-phosphorescence devices. While the broader class of quinoxalines is used in designing materials for OLEDs and organic semiconductors, specific studies detailing the performance of 2-Methoxy-8-methylquinoxaline in these applications are not extensively documented in current literature. smolecule.com

Photonic Materials (e.g., Solar Cells, Dyes)

In the realm of photonics, quinoxaline-based compounds have been investigated for their applications in solar cells and as functional dyes. Their strong absorption of light and ability to act as electron acceptors are key features for their use in Dye-Sensitized Solar Cells (DSSCs). For instance, dyes incorporating a pyrazino[2,3-g]quinoxaline (B3350192) structure have shown broad and intense spectral absorption, leading to promising power conversion efficiencies in DSSCs. The fundamental D-π-A (Donor-π-Acceptor) architecture of many organic dyes can effectively utilize quinoxaline derivatives as the acceptor or part of the π-bridge. Although the quinoxaline scaffold is a component in materials for solar cells and dyes, specific research focusing on the direct application of this compound in these photonic devices is limited.

Organic Frameworks and Supramolecular Materials

The rigid and planar structure of the quinoxaline scaffold makes it an attractive building block for creating ordered, porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). smolecule.com MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The defined geometry and potential for functionalization of quinoxaline derivatives allow for the design of frameworks with tailored pore sizes and chemical properties. smolecule.com These materials have potential applications in gas storage, separation, and catalysis. Supramolecular chemistry also utilizes building blocks like quinoxalines to form complex assemblies through non-covalent interactions. While this compound possesses the structural requisites to act as a linker in such frameworks, its specific incorporation and the properties of the resulting materials are not yet widely reported.

Ligands for Functional Metal Complexes

Quinoxaline derivatives are widely used as ligands to form coordination complexes with various metal ions. smolecule.com The nitrogen atoms in the pyrazine (B50134) ring can chelate to metal centers, creating stable complexes with diverse electronic and catalytic properties. These metal complexes are studied for applications ranging from catalysis to materials science. smolecule.com The specific substituents on the quinoxaline ring, such as the methoxy (B1213986) and methyl groups in this compound, can modulate the electronic properties of the ligand and, consequently, the reactivity and stability of the resulting metal complex. While the synthesis of metal complexes using various quinoline (B57606) and quinoxaline-based ligands is a broad area of research, specific studies detailing the complexation of this compound and the functional properties of the resulting complexes are an emerging area of interest.

Applications in Fine Chemical Synthesis and as Synthetic Intermediates